molecular formula C11H16N6 B1461919 3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1204296-47-8

3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1461919
CAS No.: 1204296-47-8
M. Wt: 232.29 g/mol
InChI Key: XXKUUQOTRUNVMU-UHFFFAOYSA-N
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Description

3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolo-pyridazine core substituted at position 3 with an ethyl group and at position 6 with a piperazine moiety. The ethyl group enhances lipophilicity, while the piperazine substituent contributes to solubility and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

3-ethyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-2-9-13-14-10-3-4-11(15-17(9)10)16-7-5-12-6-8-16/h3-4,12H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKUUQOTRUNVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazolo[4,3-b]pyridazine Core

  • Starting from 2,3-dichloropyridazine or pyrazine, hydrazine hydrate is used to substitute one chlorine atom via nucleophilic aromatic substitution in ethanol under reflux conditions (85°C). This step yields a hydrazine intermediate (Compound 10 in related studies).

  • The hydrazine intermediate is then cyclized with triethoxy methane or triethyl orthoacetate at reflux (~80°C) to form the fused triazolo ring system (Compound 11). This cyclization is crucial for establishing the triazolo[4,3-b]pyridazine scaffold.

Introduction of the Piperazine Group

  • The piperazine moiety is introduced by nucleophilic substitution of the remaining halogen on the triazolo-pyridazine intermediate with piperazine or its derivatives. This can be performed directly or via Boc-protected piperazine intermediates (Compounds 36a-aw).

  • In some cases, Buchwald–Hartwig amination is employed as an alternative to improve yields and purity, especially when steric hindrance or electronic effects complicate nucleophilic substitution.

  • Deprotection of Boc groups under acidic conditions yields the free piperazine-substituted intermediate (Compounds 37a-aw).

Alkylation to Introduce the Ethyl Group

  • The ethyl group at position 3 is typically introduced by alkylation of the triazolo-pyridazine core or by using ethyl-substituted starting materials. Specific alkylation reagents and conditions vary, but standard alkyl halides under basic conditions are common.

Representative Synthetic Scheme (Adapted from Related Research)

Step Reagent/Condition Product/Intermediate
A Hydrazine hydrate, EtOH, reflux (85°C) Hydrazine-substituted intermediate (10)
B Triethoxy methane, reflux (80°C) Cyclized triazolo intermediate (11)
C Piperazine or Boc-piperazine, nucleophilic substitution or Buchwald–Hartwig amination Piperazine-substituted intermediate (36a-aw)
D Acidic deprotection (if Boc used) Free piperazine intermediate (37a-aw)
E Alkylation with ethyl halide (if needed) Final compound: 3-Ethyl-6-piperazin-1-yltriazolo[4,3-b]pyridazine

Purification and Characterization

  • Purification is typically achieved by chromatographic techniques such as silica gel column chromatography or preparative HPLC to ensure high purity.

  • Structural confirmation is performed by ^1H NMR spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS), which are standard for heterocyclic compounds.

Research Findings and Optimization Notes

  • Nucleophilic substitution reactions for piperazine introduction generally yield high purity intermediates (85–95%) after aqueous-organic extraction, reducing the need for extensive purification.

  • Boc-protection of piperazine improves handling and reaction selectivity, with deprotection yielding crude amine salts in >95% yield.

  • Buchwald–Hartwig amination offers an alternative route to improve yields and purities when nucleophilic substitution is less efficient due to steric or electronic factors.

  • Optimization of reaction conditions such as temperature, solvent, and reaction time is critical for maximizing yield and purity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Starting material 2,3-dichloropyridazine or pyrazine Commercially available
Hydrazine substitution Hydrazine hydrate, EtOH, reflux 85°C, 4-6 h Hydrazine intermediate formation
Cyclization Triethoxy methane or triethyl orthoacetate, reflux 80°C, 6-8 h Fused triazolo ring formation
Piperazine introduction Nucleophilic substitution or Buchwald–Hartwig amination, solvent THF or similar, room temp to reflux Piperazine substitution with high purity
Boc deprotection Acidic conditions (e.g., HCl in dioxane) Free amine formation, high yield
Alkylation (ethyl group) Alkyl halide, base (e.g., K2CO3), solvent DMF or similar, 50-80°C Ethyl substitution at position 3
Purification Chromatography, HPLC >95% purity
Characterization ^1H NMR, ESI-MS Structural confirmation

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the compound can react with nucleophiles to form new derivatives.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may exhibit different biological activities.

  • Substitution Products: New derivatives with altered functional groups, potentially leading to new applications.

Scientific Research Applications

Anticancer Applications

Research indicates that 3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine exhibits antiproliferative properties , showing moderate to potent activity against various cancer cell lines. Its mechanism of action appears to involve interactions with tubulin, disrupting microtubule dynamics similarly to established chemotherapeutic agents like combretastatin A-4. This makes it a promising candidate for cancer therapy development.

Antiviral Activity

Similar compounds have demonstrated antiviral effects; thus, ongoing studies are exploring the efficacy of this compound against viral infections. Preliminary findings suggest potential activity that warrants further investigation in virology research.

Pharmaceutical Intermediates

The compound's unique structure allows it to serve as a precursor for synthesizing other biologically active compounds. This application is particularly relevant in drug discovery and development processes where novel therapeutic agents are sought.

Case Study 1: Anticancer Research

In a study conducted by researchers investigating new cancer therapeutics, this compound was tested against several human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations. The study concluded that this compound could be a lead candidate for further development as an anticancer agent due to its favorable activity profile and low toxicity in preliminary assays.

Case Study 2: Antiviral Potential

A collaborative study aimed at identifying new antiviral agents included testing this compound against common viral pathogens. The compound exhibited promising antiviral activity in vitro against specific viruses. Further investigations are planned to elucidate its mechanism of action and optimize its structure for enhanced efficacy.

Mechanism of Action

The mechanism by which 3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs.
  • Trifluoromethyl : The electron-withdrawing trifluoromethyl group in Compound 6 enhances BRD4 inhibition (IC₅₀ ~2–5 µM) compared to ethyl derivatives, likely due to stronger halogen bonding .

Substituent Effects at Position 6

Compound Name R6 Substituent Key Properties/Activities Reference
6-Piperazin-1-yl derivative (Target) Piperazine Predicted BRD4 binding via hydrogen bonding; moderate solubility in aqueous media
6-(4-Isopropylpiperazino) (Compound 27) 4-Isopropylpiperazine BRD4 BD1 IC₅₀ ~10–50 µM; bulky isopropyl group reduces binding affinity
6-Hydrazinyl derivatives (3a–c) Hydrazinyl Intermediate in synthesis; no direct bioactivity reported
6-Indole derivatives (Compounds 6–9) Indole-based linkers Pan-BET inhibitors (IC₅₀ ~1–10 µM); indole mimics lysine acetylation in histone tails

Key Observations :

  • Piperazine vs.
  • Bulky Substituents : Larger groups (e.g., 4-isopropylpiperazine in Compound 27) reduce inhibitory activity, suggesting steric hindrance in the BRD4 binding pocket .

Key Findings :

  • Antiproliferative Activity : Ethyl and methyl derivatives retain antiproliferative effects in cancer cells (e.g., MCF-7), even when thrombin inhibition is lost .
  • BRD4 Inhibition : Trifluoromethyl and indole substitutions (e.g., Compound 6) show superior IC₅₀ values compared to piperazine derivatives .

Biological Activity

3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 1204296-47-8) is a novel compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and insulinotropic properties. The compound is characterized by its unique structural features that contribute to its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N6, with a molecular weight of 232.28 g/mol. Its structure includes a triazolo-pyridazine core and a piperazine moiety, which are known to enhance biological activity through specific interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit notable antimicrobial properties. In a study evaluating various derivatives for their activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis , several compounds demonstrated significant inhibition at low concentrations. The presence of the triazole ring appears to enhance the interaction with microbial targets, leading to effective antimicrobial activity .

Anticancer Activity

The compound has shown promising results in cancer research. It has been reported to bind effectively to specific targets within cancer cells, potentially inhibiting pathways involved in tumor growth. A study highlighted its ability to inhibit Class I PI3-kinase enzymes selectively, which are crucial in cancer cell proliferation. This inhibition was associated with reduced cell viability in various cancer cell lines .

Table 1: Summary of Anticancer Activity

Study ReferenceCancer TypeMechanism of ActionIC50 (nM)
VariousPI3K inhibition1.25
BreastTargeting kinasesNot specified

Insulinotropic Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its insulinotropic effects. A family of related compounds demonstrated significant Dipeptidyl Peptidase-4 (DPP-4) inhibition and insulinotropic activity in vitro. The best-performing derivatives showed up to 99% insulinotropic activity at optimal concentrations .

Table 2: Insulinotropic Activity Results

Compound IDDPP-4 Inhibition (%)Insulinotropic Activity (%)
5a8599
5c9095
5g8897

The biological mechanisms underlying the activities of this compound involve multiple pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways and cellular signaling.
  • Receptor Interaction : It may bind to specific receptors on cell membranes, modulating intracellular signaling cascades.
  • Radical Scavenging : Some studies suggest antioxidant properties that help mitigate oxidative stress in cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : In vitro tests demonstrated that treatment with the compound led to significant apoptosis in breast cancer cell lines through PI3K pathway inhibition.
  • Diabetes Model : In a diabetic rat model, administration of the compound resulted in improved glycemic control and enhanced insulin secretion compared to controls.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized for yield?

  • Answer : Synthesis typically involves:

Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with halogenated pyridazines (e.g., 6-chloropyridazine) under reflux in ethanol .

Piperazine substitution at the 6-position via nucleophilic aromatic substitution (NAS), requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Ethylation at the 3-position using ethyl halides or tosylates in the presence of a base (e.g., K₂CO₃) .

  • Optimization : Monitor purity via HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of piperazine to minimize side reactions) . Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Answer :

  • NMR (¹H/¹³C) : Confirms regioselectivity of substitutions (e.g., piperazine integration at δ 2.5–3.5 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 284.2) and detects impurities .
  • X-ray crystallography : Resolves 3D conformation of the triazolopyridazine core, critical for docking studies .
  • Elemental analysis : Ensures stoichiometric accuracy (±0.3% tolerance) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on piperazine) influence kinase inhibitory activity?

  • Answer : Modifications alter steric/electronic interactions with kinase ATP-binding pockets:

  • Bulky groups (e.g., 3,4-dichlorophenylsulfonyl): Enhance selectivity for tyrosine kinases (e.g., p38 MAPK) by occupying hydrophobic regions .
  • Electron-withdrawing groups (e.g., trifluoromethyl): Increase binding affinity via dipole interactions with catalytic lysine residues .
  • Table : Comparative IC₅₀ values for analogs:
SubstituentTarget KinaseIC₅₀ (nM)Source
3-EthylTAK1120 ± 15
3-(Trifluoromethyl)p38 MAPK45 ± 7
4-MethoxyphenylJAK2280 ± 30

Q. How can computational methods resolve contradictions in reported biological activities across studies?

  • Answer :

Molecular docking : Compare binding poses in homology models (e.g., using PDB: 3LD6 for antifungal targets) to identify key residue interactions .

MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) to validate docking predictions .

QSAR models : Correlate substituent electronegativity/logP with activity discrepancies (e.g., higher logP improves membrane permeability but reduces solubility) .

Q. What strategies mitigate side reactions during piperazine substitution (e.g., N-alkylation vs. C-alkylation)?

  • Answer :

  • Temperature control : Maintain ≤100°C to favor NAS over radical pathways .
  • Solvent selection : Use DMSO or DMF to stabilize transition states for C-6 substitution .
  • Protecting groups : Temporarily protect piperazine’s secondary amine with Boc groups to prevent over-alkylation .

Methodological Considerations

Q. How to design assays for evaluating target selectivity in kinase inhibition studies?

  • Answer :

Kinase panel screening : Use radiometric (³³P-ATP) or fluorescence-based (ADP-Glo™) assays across 50–100 kinases .

Counter-screening : Test against off-targets (e.g., CYP450 isoforms) to rule out false positives .

Cellular assays : Measure phosphorylation inhibition (e.g., p-ERK for MAPK targets) in HEK293 or HeLa cells .

Q. What experimental and computational approaches validate the compound’s mechanism of action?

  • Answer :

  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD, kon/koff) to purified kinases .
  • CRISPR knockouts : Confirm on-target effects by comparing activity in wild-type vs. kinase-null cell lines .
  • Thermal shift assays : Monitor ΔTm (melting temperature) of kinase-ligand complexes to infer binding .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for the same kinase target?

  • Answer : Variations arise from:

  • Assay conditions : ATP concentrations (e.g., 1 mM vs. 10 µM) alter competition dynamics .
  • Protein source : Recombinant vs. native kinases may differ in post-translational modifications .
  • Compound purity : Impurities ≥5% (e.g., de-ethylated byproducts) skew dose-response curves .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

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